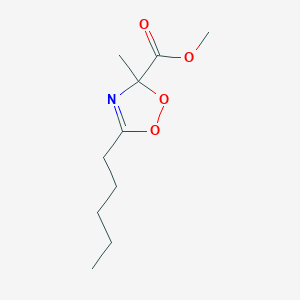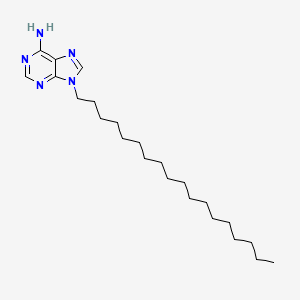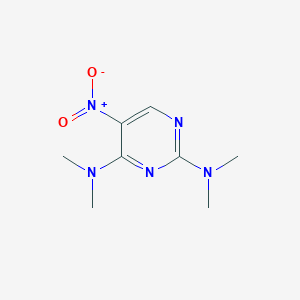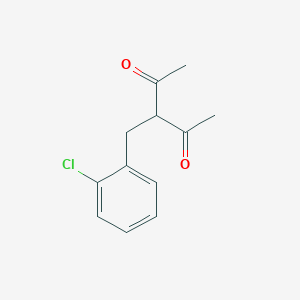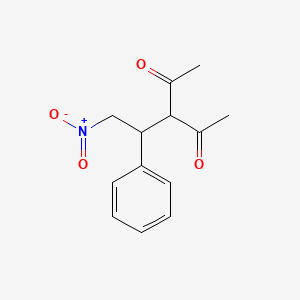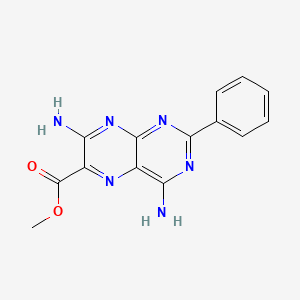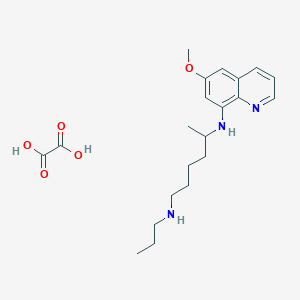![molecular formula C12H12N2O4S3 B14009882 N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide CAS No. 88202-75-9](/img/structure/B14009882.png)
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is a heterocyclic compound that features a thiophene ring system Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide typically involves the N-acylation of 2-aminothiophene derivatives. One common method involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid under N-acylation conditions . The reaction is usually carried out in the presence of a suitable base and solvent, such as pyridine or triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with similar structural features.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A compound with a thiadiazole ring system and similar functional groups.
N-(3,5-dinitrothiophen-2-yl)acetamide: A thiophene derivative with nitro groups.
Uniqueness
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is unique due to its specific arrangement of functional groups and the presence of both sulfonyl and acetamido groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88202-75-9 |
|---|---|
Molekularformel |
C12H12N2O4S3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4S3/c1-7(15)13-9-3-5-11(19-9)21(17,18)12-6-4-10(20-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
MVUUITAWDYQWDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
